CDK6 degrader CP-10 is a novel chemical compound designed to selectively degrade cyclin-dependent kinase 6, a key regulator in cell cycle progression and a potential therapeutic target in various cancers, particularly acute myeloid leukemia and Philadelphia-positive acute lymphoblastic leukemia. CP-10 operates through a mechanism known as proteolysis targeting chimera, which links a ligand for CDK6 with an E3 ligase recruiter, promoting the targeted degradation of the protein.
CP-10 is classified as a proteolysis-targeting chimera (PROTAC) and is derived from the combination of palbociclib, a selective CDK4/6 inhibitor, and pomalidomide, an immunomodulatory drug. This compound has been synthesized to enhance selectivity towards CDK6 while minimizing off-target effects on other kinases such as CDK4. The molecular formula for CP-10 is C44H49N13O7, with a molecular weight of 871.96 g/mol .
The synthesis of CP-10 involves a straightforward approach utilizing click chemistry to couple an azide group with an alkynyl group. This method allows for the efficient formation of the desired compound while maintaining high purity levels (greater than 98%) suitable for research applications. The synthesis can be summarized as follows:
The molecular structure of CP-10 features a central triazole ring linking the palbociclib moiety to the pomalidomide component. This design facilitates the recruitment of the cereblon E3 ligase complex, which is crucial for mediating protein degradation.
Key structural data include:
CP-10 primarily functions through targeted degradation rather than traditional inhibition. Upon administration, it binds to CDK6, facilitating its ubiquitination by recruiting the E3 ligase complex via pomalidomide. This process leads to proteasomal degradation of CDK6.
Quantitative proteomic analysis indicates that CP-10 achieves approximately 72% degradation of CDK6 at concentrations as low as 10 nM and up to 89% at 100 nM in human glioblastoma U251 cells . The degradation process begins within two hours post-treatment and reaches completion by six hours.
The mechanism of action for CP-10 involves several critical steps:
This mechanism has been shown to be effective in reducing CDK6 levels significantly while sparing other kinases, such as CDK4, highlighting its selectivity .
These properties make CP-10 suitable for laboratory research applications.
CP-10 has significant potential in cancer research due to its ability to selectively degrade CDK6:
Cyclin-dependent kinase 6 (CDK6) is a master regulator of the G1-to-S phase cell cycle transition. By forming complexes with D-type cyclins (e.g., cyclin D1), CDK6 phosphorylates the retinoblastoma protein (Rb), liberating E2F transcription factors that drive expression of S-phase genes (e.g., DHFR, RRM2) [8]. Beyond its canonical role, CDK6 exhibits non-catalytic functions in cancer pathogenesis:
First-generation CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) reversibly block ATP-binding pockets but face clinical limitations:
Table 1: Resistance Mechanisms to CDK4/6 Inhibitors in Cancer
Resistance Mechanism | Functional Consequence | Frequency in Cancers |
---|---|---|
CDK6 gene amplification | Sustained Rb phosphorylation | 15–30% of resistant breast cancers |
Non-canonical CDK6 signaling | Activation of Wnt/β-catenin and stemness pathways | HCC, leukemia models |
Cyclin E-CDK2 overexpression | Bypass of G1/S checkpoint | 40% of ER+ breast cancers |
Loss of FAT1 tumor suppressor | Elevated CDK6 expression | Metastatic breast cancer |
Targeted protein degradation (TPD) leverages cellular proteolytic machinery to eliminate disease-causing proteins. Key advantages over inhibitors include:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7